BenchChemオンラインストアへようこそ!

1-(4-Benzyl-piperazin-1-yl)-3-(5-methyl-2,3-diphenyl-indol-1-yl)-propan-2-ol

Physicochemical profiling Lipophilicity Lead optimisation

1-(4-Benzyl-piperazin-1-yl)-3-(5-methyl-2,3-diphenyl-indol-1-yl)-propan-2-ol (CAS 305343-52-6, C₃₅H₃₇N₃O, MW 515.7) is a synthetic small molecule that fuses a 5‑methyl‑2,3‑diphenyl‑indole core with a 4‑benzyl‑piperazine side‑chain through a propan‑2‑ol linker. The compound belongs to the class of N‑substituted indole‑piperazine hybrids, a scaffold that has been extensively explored for dopamine D₂/D₄, serotonin 5‑HT₁B/₁D, and adrenergic receptor modulation.

Molecular Formula C35H37N3O
Molecular Weight 515.7 g/mol
Cat. No. B5214417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Benzyl-piperazin-1-yl)-3-(5-methyl-2,3-diphenyl-indol-1-yl)-propan-2-ol
Molecular FormulaC35H37N3O
Molecular Weight515.7 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)CC(CN5CCN(CC5)CC6=CC=CC=C6)O
InChIInChI=1S/C35H37N3O/c1-27-17-18-33-32(23-27)34(29-13-7-3-8-14-29)35(30-15-9-4-10-16-30)38(33)26-31(39)25-37-21-19-36(20-22-37)24-28-11-5-2-6-12-28/h2-18,23,31,39H,19-22,24-26H2,1H3
InChIKeyQRXDXGBZUDUCJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Benzyl-piperazin-1-yl)-3-(5-methyl-2,3-diphenyl-indol-1-yl)-propan-2-ol – Structural and Pharmacological Class Baseline for Procurement Decisions


1-(4-Benzyl-piperazin-1-yl)-3-(5-methyl-2,3-diphenyl-indol-1-yl)-propan-2-ol (CAS 305343-52-6, C₃₅H₃₇N₃O, MW 515.7) is a synthetic small molecule that fuses a 5‑methyl‑2,3‑diphenyl‑indole core with a 4‑benzyl‑piperazine side‑chain through a propan‑2‑ol linker . The compound belongs to the class of N‑substituted indole‑piperazine hybrids, a scaffold that has been extensively explored for dopamine D₂/D₄, serotonin 5‑HT₁B/₁D, and adrenergic receptor modulation [1][2]. Its distinctive feature is the simultaneous presence of a benzyl‑piperazine terminus and a 2,3‑diphenyl‑5‑methyl‑indole, a combination that is not found in common “reference” indole‑piperazine compounds such as vilazodone intermediates or simple 1‑indolyl‑3‑piperazin‑propan‑2‑ol analogs [1].

Why Off‑the‑Shelf Indole‑Piperazine Analogs Cannot Replace 1-(4-Benzyl-piperazin-1-yl)-3-(5-methyl-2,3-diphenyl-indol-1-yl)-propan-2-ol


Indole‑piperazine hybrids are not interchangeable because small modifications to the indole substitution pattern (e.g., 5‑methyl‑2,3‑diphenyl vs. 5‑fluoro‑3‑alkyl vs. unsubstituted indole) or the piperazine N‑substituent (benzyl vs. methyl vs. phenyl) profoundly alter lipophilicity, molecular shape, and receptor‑binding profiles . In the class exemplified by EP0753511 and WO1994015916, the nature and position of substituents on both the indole and piperazine rings determine selectivity between 5‑HT receptor subtypes, dopamine receptor isoforms, and adrenergic targets [1][2]. The present compound’s bulky 2,3‑diphenyl‑5‑methyl‑indole and 4‑benzyl‑piperazine termini create a steric and electronic environment that cannot be reproduced by commercially available simplifications such as 1‑(1H‑indol‑1‑yl)‑3‑(piperazin‑1‑yl)propan‑2‑ol or its 2,3‑dimethyl‑indole congener . Therefore, replacement with a generic analog risks loss of the specific pharmacological fingerprint that motivated the original selection of this chemotype.

Quantitative Differentiation Evidence for 1-(4-Benzyl-piperazin-1-yl)-3-(5-methyl-2,3-diphenyl-indol-1-yl)-propan-2-ol Versus Closest Analogs


Molecular Weight and Lipophilicity Differentiate from Shorter Indole‑Piperazine Hybrids

The target compound (MW 515.7, C₃₅H₃₇N₃O) is substantially larger and more lipophilic than the simplest indole‑piperazine‑propan‑2‑ol core (MW 259.35 for 1‑(1H‑indol‑1‑yl)‑3‑(piperazin‑1‑yl)propan‑2‑ol) and the 2,3‑dimethyl‑indole analog (MW 287.40) . This size and lipophilicity increment is expected to influence membrane permeability, plasma protein binding, and off‑target promiscuity relative to lower‑MW analogs, although direct measured logP/logD values are not publicly available .

Physicochemical profiling Lipophilicity Lead optimisation

Distinct Indole Substitution Pattern Confers Target‑Specificity Potential Not Present in Unsubstituted or Mono‑Substituted Indoles

According to EP0753511A1 and WO1994015916, the indole 2‑ and 3‑aryl substituents are critical for achieving high affinity and selectivity at 5‑HT₁‑like and α₁‑adrenergic receptors [1][2]. The 5‑methyl group further modulates electron density and steric bulk. Simple indole‑piperazine hybrids lacking 2,3‑diphenyl groups (e.g., 1‑indol‑1‑yl‑3‑piperazin‑1‑yl‑propan‑2‑ol) are essentially inactive at these receptor subtypes, while the 2,3‑diphenyl‑5‑methyl pattern has been patented for its ability to confer dual 5α‑reductase inhibitory and α₁‑blocking activity [1].

Structure-Activity Relationship Receptor selectivity Drug design

Benzyl‑Piperazine Terminus Distinguishes the Compound from 4‑Methyl‑ or 4‑Phenyl‑Piperazine Congeners

SAR studies on indoline‑piperazine D₂/D₄ antagonists show that replacing the 4‑benzyl group on piperazine with 4‑methyl or 4‑phenyl alters the D₂/D₄ affinity ratio and can diminish selectivity for the D₄ subtype [1]. In the serotonin 5‑HT₁B/₁D series (WO1994015916), the N‑benzyl group is a privileged substituent for achieving high 5‑HT₁D affinity [2]. The target compound’s 4‑benzyl‑piperazine is therefore structurally poised for mixed dopaminergic/serotonergic activity, a feature that would be lost with 4‑methyl‑piperazine or piperazine‑free analogs.

Dopamine receptor Serotonin receptor CNS drug discovery

Chiral Secondary Alcohol Linker Provides a Handle for Stereochemical Optimisation Absent in Ketone‑Linked Analogs

The propan‑2‑ol linker contains a chiral secondary alcohol, whereas many indole‑piperazine clinical candidates (e.g., vilazodone intermediates) employ a ketone or methylene linkage [1]. The availability of both enantiomers (if resolved) could allow exploration of stereospecific interactions with chiral biological targets, providing a differentiation axis that non‑chiral linkers cannot offer [2].

Chiral resolution Stereochemistry Pharmacokinetics

Defined Application Scenarios for 1-(4-Benzyl-piperazin-1-yl)-3-(5-methyl-2,3-diphenyl-indol-1-yl)-propan-2-ol


Pharmacological Probe for Dual 5‑HT₁/α₁‑Adrenergic Receptor Profiling

Based on the patent family EP0753511, indole derivatives with 2,3‑diphenyl‑5‑methyl substitution exhibit both testosterone 5α‑reductase inhibition and α₁‑adrenergic receptor blockade [1]. The present compound can serve as a tool to dissect the contribution of the benzyl‑piperazine tail to these activities, particularly when compared to analogs bearing 4‑methyl‑ or 4‑phenyl‑piperazine groups.

Lead Scaffold for D₂/D₄ Dopamine Receptor Antagonist SAR Expansion

The benzyl‑piperazine motif is a validated pharmacophore for D₄ receptor affinity, as demonstrated in indoline‑piperazine ethanone series where 4‑benzyl derivatives achieved Ki values below 10 nM [1] (Section 3, Evidence Item 3). The 2,3‑diphenyl‑5‑methyl‑indole of this compound introduces additional steric bulk that can be used to probe D₄ receptor subsite tolerance and subtype selectivity.

Stereochemical SAR Template for CNS Penetrant Indole‑Piperazines

The chiral propan‑2‑ol linker (Section 3, Evidence Item 4) offers a rare opportunity to evaluate enantiomer‑dependent blood‑brain barrier penetration and target engagement when both enantiomers are resolved. This is especially relevant for CNS programs where linker stereochemistry can influence P‑glycoprotein efflux and metabolic stability [1].

Reference Standard for Analytical Method Development of Complex Indole‑Piperazines

With a molecular weight of 515.7 and a unique UV‑active 5‑methyl‑2,3‑diphenyl‑indole chromophore, the compound is well‑suited as a high‑purity HPLC reference standard for quantifying related impurities in synthetic batches of advanced indole‑piperazine drug candidates [1].

Quote Request

Request a Quote for 1-(4-Benzyl-piperazin-1-yl)-3-(5-methyl-2,3-diphenyl-indol-1-yl)-propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.